molecular formula C37H52N2O4Si B583178 1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one CAS No. 1796891-25-2

1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one

Cat. No.: B583178
CAS No.: 1796891-25-2
M. Wt: 616.918
InChI Key: WAZIOJYYGXJHLC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethers, such as this compound, are known to undergo reactions such as acidic cleavage . The specific reactivity of this compound would depend on the nature of the substituents and the reaction conditions.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it, such as avoiding eye and skin contact .

Properties

IUPAC Name

1,3-dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N2O4Si/c1-37(2,3)44(4,5)43-29-33-35(34(40)24-16-9-17-25-42-28-32-22-14-8-15-23-32)39(27-31-20-12-7-13-21-31)36(41)38(33)26-30-18-10-6-11-19-30/h6-8,10-15,18-23,33-35,40H,9,16-17,24-29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZIOJYYGXJHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)C(CCCCCOCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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